![molecular formula C9H18ClNO B13567276 {7-Azaspiro[3.5]nonan-5-yl}methanolhydrochloride](/img/structure/B13567276.png)
{7-Azaspiro[3.5]nonan-5-yl}methanolhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{7-Azaspiro[3.5]nonan-5-yl}methanolhydrochloride is a chemical compound with the molecular formula C9H17NO·HCl. It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through a single atom. This compound is often used in various scientific research applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {7-Azaspiro[3.5]nonan-5-yl}methanolhydrochloride typically involves the reaction of a spirocyclic amine with formaldehyde, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Methanol or ethanol
Catalyst: Acidic catalysts like hydrochloric acid
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Reactant Purity: High-purity reactants to minimize impurities
Reaction Time: Optimized to balance yield and efficiency
Purification: Crystallization or recrystallization to obtain the pure hydrochloride salt.
Análisis De Reacciones Químicas
Types of Reactions
{7-Azaspiro[3.5]nonan-5-yl}methanolhydrochloride undergoes various chemical reactions, including:
Oxidation: Converts the alcohol group to a ketone or aldehyde
Reduction: Reduces the spirocyclic ring to form different derivatives
Substitution: Replaces the hydroxyl group with other functional groups
Common Reagents and Conditions
Oxidation: Uses reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions
Reduction: Utilizes hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst
Substitution: Employs reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3)
Major Products
The major products formed from these reactions include:
Oxidation: Ketones or aldehydes
Reduction: Reduced spirocyclic derivatives
Substitution: Halogenated spirocyclic compounds.
Aplicaciones Científicas De Investigación
{7-Azaspiro[3.5]nonan-5-yl}methanolhydrochloride is used in various scientific research fields, including:
Chemistry: As a building block for synthesizing more complex molecules
Biology: In studies involving enzyme inhibition and protein interactions
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of {7-Azaspiro[3.5]nonan-5-yl}methanolhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved may include:
Enzyme Inhibition: Blocking the activity of enzymes involved in metabolic pathways
Receptor Modulation: Altering the signaling pathways by binding to receptors on cell surfaces.
Comparación Con Compuestos Similares
Similar Compounds
- (7-azaspiro[3.5]nonan-2-yl)methanol hydrochloride
- 2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride
- 7-Azaspiro[3.5]nonane
Uniqueness
{7-Azaspiro[3.5]nonan-5-yl}methanolhydrochloride is unique due to its specific spirocyclic structure and the presence of a hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
Fórmula molecular |
C9H18ClNO |
|---|---|
Peso molecular |
191.70 g/mol |
Nombre IUPAC |
7-azaspiro[3.5]nonan-9-ylmethanol;hydrochloride |
InChI |
InChI=1S/C9H17NO.ClH/c11-7-8-6-10-5-4-9(8)2-1-3-9;/h8,10-11H,1-7H2;1H |
Clave InChI |
YGLVVNBVRYAUMJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(C1)CCNCC2CO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


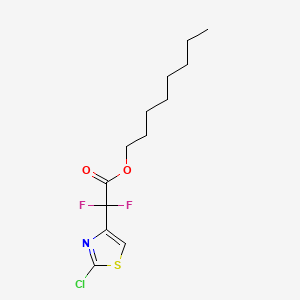

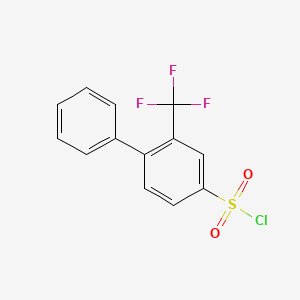
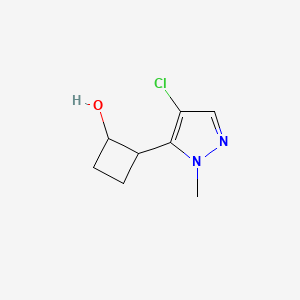
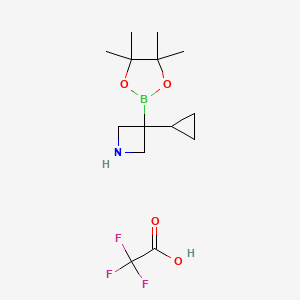
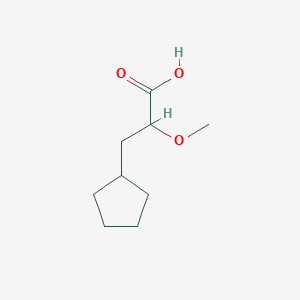


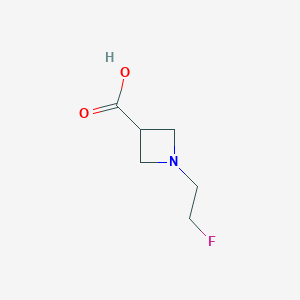
![N,N-dimethyl-4-{6-methyl-2,6-diazaspiro[3.4]octan-8-yl}pyrimidin-2-aminehydrochloride](/img/structure/B13567228.png)
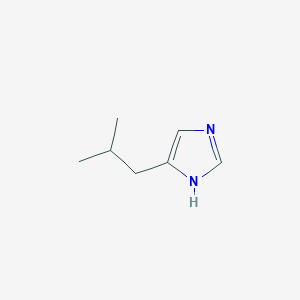

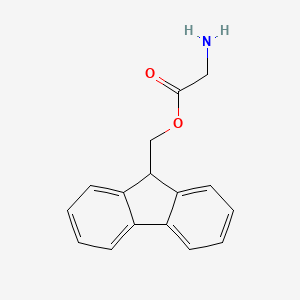
![[3-Phenyl-5-(trifluoromethyl)phenyl]boronic acid](/img/structure/B13567268.png)
